N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide
Description
Properties
Molecular Formula |
C19H16FNO3 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C19H16FNO3/c1-11(2)19(23)21-16-14-5-3-4-6-15(14)24-18(16)17(22)12-7-9-13(20)10-8-12/h3-11H,1-2H3,(H,21,23) |
InChI Key |
SZPIPPMFXMBRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
One-Pot Tandem Synthesis
A streamlined approach combines cyclization, acylation, and amidation in a single reactor:
Radical Cyclization
-
Utilizes AIBN as a radical initiator and tributyltin hydride (Bu₃SnH) for hydrogen abstraction.
-
Limited applicability due to challenges in controlling regioselectivity.
Purification and Characterization
-
Purification :
-
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
-
Recrystallization from ethanol/water mixtures enhances purity (>98%).
-
-
Characterization :
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and fluorobenzoyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran Derivatives with Aromatic Substitutions
- N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide (CAS: 929452-41-5) Structural Differences: The methoxy group at the benzoyl position replaces fluorine, introducing an electron-donating substituent instead of an electron-withdrawing one. Impact: Methoxy groups typically increase solubility due to polarity but may reduce binding affinity in hydrophobic pockets compared to fluorine. The dimethylpropanamide group (vs. Molecular Weight: 377.43 g/mol (C22H23NO4) .
- [18F]MK-9470 (N-[2-(3-cyanophenyl)-3-(4-(2-[18F]fluoroethoxy)phenyl)-1-methylpropyl]-2-(5-methyl-2-pyridyl氧)-2-methylpropanamide) Structural Differences: Features a 3-cyanophenyl group and a fluorine-18 radiolabel. The benzofuran core is absent. Functional Role: Acts as a CB1 receptor (CB1R) inverse agonist, highlighting the importance of fluorinated aromatic systems in CNS-targeting ligands. The 18F isotope enables positron emission tomography (PET) imaging, unlike the non-radiolabeled target compound .
Fluorobenzoyl-Containing Peptide Derivatives
- N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester
- Structural Differences : Integrates a 4-fluorobenzoyl group into a peptide backbone.
- Functional Role : Fluorine enhances resistance to enzymatic degradation, a common strategy in peptidomimetic drug design. The target compound’s benzofuran scaffold may offer greater conformational rigidity compared to this linear peptide derivative .
Propanamide-Based PROTACs
- N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide (8a) Structural Differences: Contains a thioether linkage and trifluoromethyl group. The hydroxyl and cyano groups differentiate it from the target compound. Functional Role: Part of a PROTAC (PROteolysis-TArgeting Chimera) system degrading androgen receptors. The 4-fluorophenylthio group may enhance membrane permeability, whereas the target compound’s benzofuran could limit rotational freedom, affecting binding kinetics .
Key Comparative Data
Functional and Structural Insights
- Fluorine Substitution : The 4-fluorobenzoyl group in the target compound likely enhances binding through hydrophobic and electrostatic interactions, similar to its role in peptide derivatives and PROTACs .
- Benzofuran vs.
- Amide Modifications : The 2-methylpropanamide group balances steric bulk and hydrogen-bonding capacity, contrasting with bulkier dimethylpropanamide analogs that may hinder target engagement .
Biological Activity
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide is a synthetic compound that belongs to a class of benzofuran derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects.
- Antioxidant Activity : Studies indicate that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
- Interaction with Receptors : The compound may modulate activity at specific receptor sites, influencing cellular signaling pathways.
Biological Assays and Efficacy
The efficacy of this compound has been evaluated through various biological assays:
1. Antitumor Activity
A series of in vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. Notably, it showed significant inhibition of cell proliferation in:
2. Anti-inflammatory Effects
The compound was tested for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Results indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 40% at a concentration of 25 μM.
3. Antimicrobial Activity
In antimicrobial assays, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Case Studies
A notable study investigated the therapeutic potential of this compound in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to untreated controls, with an observed increase in survival rates.
Q & A
Q. How are crystallographic data used to validate the compound’s interaction with biological targets?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., COX-2) to resolve binding-site interactions (e.g., hydrogen bonds with Tyr355) .
- Electron density maps : Compare experimental data with docking predictions to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
